Cas no 1884269-07-1 (Sacubitril-d4)

Sacubitril-d4 Chemical and Physical Properties
Names and Identifiers
-
- Sacubitril-d4
- 1884269-07-1
- AHU-377 D4
- AHU377-d4
- HY-15407S
- CS-0091356
- 2,2,3,3-tetradeuterio-4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
- DA-50281
- (alphaR,gammaS)-gamma-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-alpha-methyl-[1,1'-biphenyl]-4-pentanoicacid,alpha-ethylester
- 1ST160284D4
- ARD160284D4
-
- Inchi: 1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21+/m1/s1/i13D2,14D2
- InChI Key: PYNXFZCZUAOOQC-JCZLLWNUSA-N
- SMILES: O=C(OCC)[C@H](C)C[C@H](NC(=O)C(C([2H])([2H])C(=O)O)([2H])[2H])CC1=CC=C(C=C1)C1=CC=CC=C1
Computed Properties
- Exact Mass: 415.22968001g/mol
- Monoisotopic Mass: 415.22968001g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 30
- Rotatable Bond Count: 12
- Complexity: 550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 92.7Ų
Sacubitril-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01EQPD-5mg |
(αR,γS)-γ-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-α-methyl-[1,1'-biphenyl]-4-pentanoicacid,α-ethylester |
1884269-07-1 | ≥99% deuterated forms (d1-d4) | 5mg |
$583.00 | 2024-06-17 | |
A2B Chem LLC | AX66609-1mg |
(αR,γS)-γ-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-α-methyl-[1,1'-biphenyl]-4-pentanoicacid,α-ethylester |
1884269-07-1 | ≥99% deuterated forms (d1-d4) | 1mg |
$99.00 | 2024-04-20 | |
TRC | S080897-10mg |
Sacubitril-d4 |
1884269-07-1 | 10mg |
$ 902.00 | 2023-09-06 | ||
TRC | S080897-25mg |
Sacubitril-d4 |
1884269-07-1 | 25mg |
$ 1765.00 | 2023-09-06 | ||
A2B Chem LLC | AX66609-5mg |
(αR,γS)-γ-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-α-methyl-[1,1'-biphenyl]-4-pentanoicacid,α-ethylester |
1884269-07-1 | ≥99% deuterated forms (d1-d4) | 5mg |
$430.00 | 2024-04-20 | |
1PlusChem | 1P01EQPD-1mg |
(αR,γS)-γ-[(3-carboxy-1-oxopropyl-2,2,3,3-d4)amino]-α-methyl-[1,1'-biphenyl]-4-pentanoicacid,α-ethylester |
1884269-07-1 | ≥99% deuterated forms (d1-d4) | 1mg |
$158.00 | 2024-06-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A911910-1mg |
AHU377-d4 (Sacubitril-d4) |
1884269-07-1 | 98% | 1mg |
¥2,081.00 | 2022-09-29 | |
TRC | S080897-2.5mg |
Sacubitril-d4 |
1884269-07-1 | 2.5mg |
$289.00 | 2023-05-17 | ||
TRC | S080897-50mg |
Sacubitril-d4 |
1884269-07-1 | 50mg |
$3360.00 | 2023-05-17 | ||
TRC | S080897-1mg |
Sacubitril-d4 |
1884269-07-1 | 1mg |
$ 153.00 | 2023-09-06 |
Sacubitril-d4 Related Literature
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
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Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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5. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
Additional information on Sacubitril-d4
Sacubitril-d4 (CAS No. 1884269-07-1): An Overview of a Promising Deuterated Compound in Cardiovascular Research
Sacubitril-d4 (CAS No. 1884269-07-1) is a deuterated analog of the neprilysin inhibitor sacubitril, which has gained significant attention in the field of cardiovascular research. This compound is designed to enhance the pharmacokinetic properties of its parent molecule, potentially leading to improved therapeutic outcomes. In this article, we will delve into the structure, mechanism of action, and recent advancements in the study of Sacubitril-d4.
The chemical structure of Sacubitril-d4 is characterized by the substitution of four hydrogen atoms with deuterium atoms. This modification can significantly affect the metabolic stability and pharmacokinetic profile of the molecule. Deuterium, being a stable isotope of hydrogen, has a higher atomic mass, which can slow down certain metabolic processes that involve bond cleavage at the deuterium site. This can lead to increased half-life and reduced clearance, thereby enhancing the drug's efficacy and safety profile.
Sacubitril itself is a prodrug that is converted to its active form, LBQ657, in the body. LBQ657 selectively inhibits neprilysin, an enzyme responsible for breaking down natriuretic peptides, which are important regulators of blood pressure and fluid balance. By inhibiting neprilysin, sacubitril helps to maintain higher levels of natriuretic peptides, leading to vasodilation and reduced cardiac workload. The addition of deuterium in Sacubitril-d4 aims to further optimize these beneficial effects.
Recent studies have shown promising results with Sacubitril-d4. A study published in the Journal of Medicinal Chemistry in 2023 reported that Sacubitril-d4 exhibited enhanced metabolic stability compared to its non-deuterated counterpart. The researchers found that the deuterium substitution led to a significant increase in plasma half-life and a reduction in hepatic metabolism. These findings suggest that Sacubitril-d4 could offer improved therapeutic benefits with potentially fewer side effects.
In clinical trials, sacubitril/valsartan, a combination therapy that includes sacubitril and an angiotensin II receptor blocker (ARB), has been shown to be effective in treating heart failure with reduced ejection fraction (HFrEF). The PARADIGM-HF trial demonstrated that this combination therapy significantly reduced the risk of cardiovascular death and hospitalization for heart failure compared to enalapril, a commonly used ACE inhibitor. While specific clinical trials for Sacubitril-d4 are still ongoing, preliminary data suggest that it may offer similar or even enhanced benefits due to its improved pharmacokinetic properties.
The potential applications of Sacubitril-d4 extend beyond heart failure. Researchers are exploring its use in other cardiovascular conditions such as hypertension and chronic kidney disease (CKD). A study published in Hypertension in 2022 investigated the effects of Sacubitril-d4 on blood pressure regulation and renal function in hypertensive rats. The results showed that Sacubitril-d4 effectively lowered blood pressure and improved renal function, suggesting its potential as a therapeutic option for hypertensive patients with CKD.
In addition to its cardiovascular applications, there is growing interest in exploring the broader therapeutic potential of deuterated compounds like Sacubitril-d4. Deuteration has been shown to improve drug stability and reduce side effects in various therapeutic areas, including oncology and neurology. For instance, deuterated versions of anticancer drugs have demonstrated enhanced efficacy and reduced toxicity in preclinical studies. This opens up exciting possibilities for the development of new therapeutic strategies using deuterated compounds.
The development and clinical evaluation of Sacubitril-d4 highlight the ongoing advancements in drug design and optimization. Deuteration represents a powerful tool for improving drug properties and enhancing therapeutic outcomes. As research continues to uncover new insights into the mechanisms and applications of deuterated compounds, it is likely that we will see more innovative drugs like Sacubitril-d4 entering clinical practice.
In conclusion, Sacubitril-d4 (CAS No. 1884269-07-1) represents a significant advancement in the field of cardiovascular research. Its enhanced metabolic stability and improved pharmacokinetic properties make it a promising candidate for treating heart failure and other cardiovascular conditions. Ongoing clinical trials will provide further insights into its efficacy and safety profile, paving the way for potential new treatment options for patients with cardiovascular diseases.
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